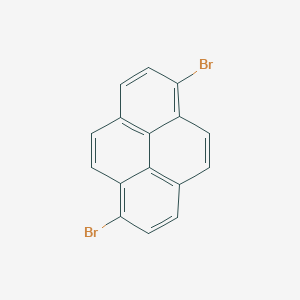

1,6-Dibromopyrene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,6-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCJYPMNBNNCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182247 | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27973-29-1 | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dibromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,6-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromopyrene is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene.[1] Its rigid, planar structure and the presence of reactive bromine atoms at the 1 and 6 positions make it a valuable building block in the synthesis of advanced organic materials.[1][2] This document provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and purification. This guide is intended to serve as a technical resource for researchers and professionals in materials science, organic electronics, and drug development.

Physicochemical Properties

This compound is typically a yellow to orange or white to off-white crystalline solid at room temperature.[1][3] It is practically insoluble in water but exhibits solubility in various organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₆H₈Br₂ | [3] |

| Molecular Weight | 360.04 g/mol | [3] |

| Appearance | Yellow to orange or white to off-white crystalline solid | [1][3] |

| Melting Point | 228.0 to 232.0 °C | |

| Boiling Point | 469.6 ± 18.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and toluene. | [1][4] |

| CAS Number | 27973-29-1 | [1] |

Spectroscopic Properties

The spectroscopic properties of this compound are crucial for its characterization and for understanding its behavior in various applications.

UV-Vis Absorption

The UV-Vis absorption spectrum of this compound in ethanol shows a maximum absorption wavelength (λmax) at 246 nm.[4]

¹H NMR Spectroscopy

Two different ¹H NMR datasets for this compound have been reported, providing detailed information about the chemical environment of the protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Dataset | Solvent | Spectrometer Frequency | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Reference |

| 1 | CDCl₃ | 400 MHz | 8.46 | Doublet | 9.2 | 2H | [5] |

| 8.27 | Doublet | 8.2 | 2H | [5] | |||

| 8.12 | Doublet | 9.2 | 2H | [5] | |||

| 8.06 | Doublet | 8.2 | 2H | [5] | |||

| 2 | [²H₆]DMSO | 250 MHz | 8.42 | Doublet | 5.80 | 5- and 10-H | [6] |

| 8.36 | Doublet | 5.15 | 2- and 7-H | [6] | |||

| 8.33 | Doublet | 5.80 | 4- and 9-H | [6] | |||

| 8.25 | Doublet | 5.15 | 3- and 8-H | [6] |

¹³C NMR and Fluorescence Spectroscopy

Experimental Protocols

The synthesis and purification of this compound are critical for obtaining high-purity material for research and development. Two primary synthesis methods are described below.

Synthesis of this compound

Method 1: Classical Synthesis via Direct Bromination

This method involves the direct bromination of pyrene using liquid bromine.

-

Materials:

-

Pyrene

-

Carbon tetrachloride (CCl₄)

-

Bromine (Br₂)

-

Methanol

-

Toluene

-

Nitrogen gas (N₂)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve pyrene (12.2 g, 60 mmol) in carbon tetrachloride (300 ml) with stirring under a nitrogen atmosphere at room temperature.[6]

-

Prepare a solution of bromine (6.32 ml, 0.126 mol) in carbon tetrachloride (50 ml) and add it dropwise to the pyrene solution over a period of 4 hours.[6]

-

After the addition is complete, continue stirring the reaction mixture for 48 hours at room temperature.[6]

-

Collect the resulting precipitate by filtration and wash it with methanol.[6]

-

The crude product is then purified by recrystallization from toluene to yield this compound.[6]

-

Method 2: Improved Synthesis using Dibromohydantoin

This improved method utilizes a milder brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which offers advantages in terms of safety and reaction control.[6][10]

-

Materials:

-

Pyrene

-

Organic solvent (e.g., Dimethylformamide - DMF)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Toluene

-

-

Procedure:

-

Dissolve pyrene in an appropriate organic solvent, such as DMF, in a reaction flask.[10]

-

Add 1,3-dibromo-5,5-dimethylhydantoin to the solution.[10]

-

Stir the reaction mixture at room temperature for 10-15 hours.[10]

-

After the reaction is complete, collect the solid precipitate by filtration.[10]

-

Purify the collected solid by recrystallization from toluene to obtain pure this compound.[10]

-

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound, separating it from isomers and other impurities.

-

Solvent: Toluene is a commonly used solvent for the recrystallization of this compound.[6]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold toluene or another suitable solvent like methanol.[6][11]

-

Dry the crystals under vacuum.

-

Workflow and Pathway Diagrams

To visually represent the synthesis and purification process, the following diagram has been generated using the DOT language.

Caption: Synthesis and Purification Workflow for this compound.

Applications

This compound is a key intermediate in the synthesis of a variety of functional organic materials. Its primary applications are in the field of organic electronics, where it is used as a building block for:

-

Organic Light-Emitting Diodes (OLEDs): As a precursor for the synthesis of electroluminescent materials.[1][2]

-

Organic Semiconductors: Utilized in the development of materials for organic field-effect transistors (OFETs) and other electronic devices.[3]

-

Fluorescent Dyes and Probes: Serves as a core structure for the creation of novel fluorescent materials.[3]

Safety Information

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 27973-29-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nathan.instras.com [nathan.instras.com]

- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103102244A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. CN102295523A - Preparation method of 1, 6-dibromopyrene - Google Patents [patents.google.com]

The Synthesis of Brominated Pyrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a valuable building block in the development of advanced materials due to its unique photophysical and electronic properties.[1][2] Its derivatives are integral to the creation of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.[3][4] Brominated pyrenes are particularly crucial synthetic intermediates, as the bromine substituents serve as versatile handles for introducing a wide array of functional groups through various cross-coupling reactions.[2][5] This guide provides a comprehensive overview of the synthetic methodologies for preparing mono-, di-, tri-, and tetrabrominated pyrenes, with a focus on regioselectivity and practical experimental protocols. The strategic functionalization of pyrene is critical as the substitution pattern significantly influences the properties and subsequent applications of the resulting derivatives.[6][7]

The electrophilic aromatic substitution of pyrene is governed by its electronic structure, which preferentially directs substitution to the 1, 3, 6, and 8 positions, also known as the non-K region.[5][8] Direct bromination reactions often yield mixtures of isomers, necessitating careful control of reaction conditions and purification techniques to isolate the desired product.[7][9] This document details established and optimized procedures for the synthesis of key brominated pyrene isomers, presenting quantitative data in tabular format for straightforward comparison and providing detailed experimental protocols.

General Experimental Workflow

A typical workflow for the synthesis and purification of brominated pyrenes involves the reaction setup, the bromination reaction itself, workup to isolate the crude product, and subsequent purification.

Caption: General workflow for the synthesis and purification of brominated pyrenes.

Monobromination of Pyrene

The synthesis of 1-bromopyrene is a fundamental starting point for many pyrene-based functional materials.[1] Several methods have been developed to achieve this transformation with high yields.

Reaction Pathway for the Synthesis of 1-Bromopyrene

Caption: Electrophilic substitution pathway for the synthesis of 1-bromopyrene.

Comparison of Synthetic Methods for 1-Bromopyrene

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Br₂ | CCl₄ | Room Temp. | 2 h | 71 | [6][10] |

| HBr (48% aq.) / H₂O₂ (30% aq.) | MeOH/Et₂O (1:1) | 15 | Overnight | 77 | [6][11] |

| N-Bromosuccinimide (NBS) | DMF | Room Temp. | 24 h | 85 | [12] |

| Dibromohydantoin | Dichloromethane | ≤ 25 | ~30 min | High | [12][13] |

Detailed Experimental Protocols

Method 1: Bromination with HBr/H₂O₂ [6][11]

-

In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) with a mixture of MeOH/Et₂O (125 mL, 1:1 v/v).

-

Add HBr (48% w/w aq. solution, 6.15 mL, 54.39 mmol) dropwise to the mixture.

-

Cool the resulting mixture to 15 °C using an ice-water bath and stir for 10 minutes.

-

Add H₂O₂ (30% w/w aq. solution, 5.30 mL, 51.92 mmol) dropwise over 30 minutes.

-

Stir the mixture overnight under a nitrogen atmosphere.

-

Collect the precipitate by filtration and wash with a small amount of cold ethanol and diethyl ether to yield 1-bromopyrene.

Method 2: Bromination with N-Bromosuccinimide (NBS) [12]

-

Dissolve pyrene (252 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Slowly add a solution of N-bromosuccinimide (NBS, 187 mg, 1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion, pour the mixture into deionized water (50 mL) and extract with dichloromethane (3 x 100 mL).

-

Combine the organic phases, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hexane to yield pure 1-bromopyrene.

Dibromination of Pyrene

The synthesis of dibromopyrenes can result in different isomers depending on the reaction conditions. The 1,6- and 1,8-isomers are the most common products of direct dibromination, while the 1,3-isomer is significantly more challenging to synthesize directly.[6][14]

Reaction Pathway for Dibromination

Caption: Direct bromination of pyrene leading to a mixture of dibromoisomers.

Synthesis of 1,6- and 1,8-Dibromopyrene

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |

| Pyrene | Br₂ | CCl₄ | Room Temp. | Overnight | 1,6- and 1,8-Dibromopyrene | 44 (1,6-), 45 (1,8-) | [6] |

| Pyrene | Dibromohydantoin | Organic Solvent | Not specified | Not specified | This compound | High | [4] |

Detailed Experimental Protocol for 1,6- and 1,8-Dibromopyrene [6]

-

In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) with carbon tetrachloride (250 mL).

-

Add bromine (5.07 mL, 98.89 mmol) dropwise over five hours under a nitrogen atmosphere.

-

Stir the resulting mixture overnight.

-

Collect the precipitate by filtration and wash with diethyl ether and hexane.

-

The resulting solid is a mixture of 1,6- and 1,8-dibromopyrene, which can be separated by crystallization from toluene or a mixture of benzene and hexane.[6]

Synthesis of 1,3-Dibromopyrene

Direct synthesis of 1,3-dibromopyrene is challenging due to the electronic preference for substitution at the 1,6- and 1,8-positions.[6] It is often obtained as a minor byproduct (around 3% yield) in some bromination reactions.[6][10] A more efficient, multi-step synthesis starting from 1-methoxypyrene has been developed, affording an overall yield of 71% over four steps.[15]

Tribromination of Pyrene

The synthesis of 1,3,6-tribromopyrene can be achieved through the direct bromination of pyrene with a controlled stoichiometry of bromine.

Synthesis of 1,3,6-Tribromopyrene

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pyrene | Br₂ (3 equiv.) | Nitrobenzene | Not specified | Not specified | Not specified | [8] |

| Pyrene | Br₂ | CCl₄ | Not specified | 4 days | Not specified | [10] |

Detailed Experimental Protocol for 1,3,6-Tribromopyrene [10]

-

Dissolve pyrene in carbon tetrachloride.

-

Add a solution of bromine in carbon tetrachloride.

-

Stir the mixture for four days.

-

Isolate the product, 1,3,6-tribromopyrene.

Tetrabromination of Pyrene

1,3,6,8-Tetrabromopyrene is a key intermediate for the synthesis of tetra-substituted pyrene derivatives, which are widely used in materials science.[16] It is typically synthesized by the exhaustive bromination of pyrene at elevated temperatures.

Reaction Pathway for the Synthesis of 1,3,6,8-Tetrabromopyrene

Caption: Synthesis of 1,3,6,8-tetrabromopyrene via exhaustive bromination.

Synthesis of 1,3,6,8-Tetrabromopyrene

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Br₂ | Nitrobenzene | 120 | 2-4 | 94-99 | [6] |

| Br₂ | Nitrobenzene | 120 | 12-16 | 96-98 | [6][17] |

| Br₂ | Nitrobenzene | 120-130 | 4 | 94-96 | [6] |

Detailed Experimental Protocol for 1,3,6,8-Tetrabromopyrene [6][17]

-

In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) and nitrobenzene (200 mL).

-

Add bromine (11.14 mL, 217.55 mmol) dropwise to the mixture.

-

Heat the resulting mixture at 120 °C overnight under a nitrogen atmosphere.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration and wash with ethanol and diethyl ether.

-

The product is obtained as a light green solid.

Purification of Brominated Pyrenes

The purification of brominated pyrenes is a critical step to remove unreacted starting materials and isomeric byproducts. The most common impurities in the synthesis of 1-bromopyrene are the di-substituted products, 1,6- and 1,8-dibromopyrene.[9]

Common Purification Techniques: [9]

-

Recrystallization: This technique is effective for separating the desired product from impurities with different solubilities. Solvents such as ethanol, toluene, or benzene/hexane mixtures are commonly used.[6][9]

-

Column Chromatography: This is a highly effective method for separating compounds with similar polarities, such as different brominated isomers. Silica gel is typically used as the stationary phase, with non-polar eluents like hexane or hexane/dichloromethane mixtures.[9]

Applications in Drug Development

While the primary applications of brominated pyrenes are in materials science, their role in drug development is an emerging area of interest. Bromine-containing compounds are found in a variety of pharmaceuticals, where the bromine atom can enhance the therapeutic properties of the molecule.[18][19] Brominated intermediates are valuable in the synthesis of complex active pharmaceutical ingredients (APIs).[19] The pyrene scaffold itself is being investigated for applications in bioimaging and as a component of therapeutic agents. The ability to functionalize the pyrene core via its brominated derivatives opens up possibilities for creating novel drug candidates with tailored properties.

Conclusion

The synthesis of brominated pyrenes is a well-established yet continually evolving field. The choice of brominating agent, solvent, and reaction conditions allows for the targeted synthesis of mono-, di-, tri-, and tetrabrominated products. While direct bromination is effective for producing 1-bromopyrene and a mixture of 1,6- and 1,8-dibromopyrenes, as well as the perbrominated 1,3,6,8-tetrabromopyrene, the synthesis of specific isomers like 1,3-dibromopyrene requires more sophisticated, multi-step approaches. This guide provides researchers with a solid foundation of reliable experimental protocols and a comparative overview of synthetic methods to facilitate the production of these valuable chemical intermediates for a wide range of applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 5. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,6-Tribromopyrene | 38303-36-5 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. orgsyn.org [orgsyn.org]

- 12. 1-Bromopyrene CAS#: 1714-29-0 [m.chemicalbook.com]

- 13. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]

- 18. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 19. Ascensus [ascensusspecialties.com]

A Technical Guide to the Enduring Legacy of Pyrene Chemistry: From Foundational Discoveries to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has captivated chemists for over a century. First isolated from coal tar, its unique photophysical properties, including a long fluorescence lifetime and pronounced excimer formation, have established it as a fundamental tool in various scientific disciplines.[1] This in-depth technical guide provides a comprehensive overview of the key discoveries in the history of pyrene chemistry, detailing the seminal synthetic methods, characteristic reactions, and the evolution of its applications, with a particular focus on its relevance to materials science and drug development.

Foundational Discoveries in Pyrene Chemistry

The journey of pyrene from a coal tar byproduct to a versatile molecular probe is marked by several pivotal discoveries that laid the groundwork for its widespread use.

Isolation and First Synthesis

Pyrene was first isolated from coal tar in the 19th century. However, its definitive synthesis was a significant milestone. In 1913, Weitzenböck reported the first successful synthesis of pyrene, providing a rational route to this intriguing hydrocarbon and opening the door for systematic studies of its properties.[2] While the original experimental details are of historical interest, modern adaptations of cyclization reactions are now more commonly employed for the synthesis of pyrene and its derivatives.[3]

The Discovery of Excimer Formation

A landmark discovery in the photochemistry of pyrene came in 1954 when Theodor Förster and K. Kasper reported the phenomenon of "excimer" (excited state dimer) formation.[4] They observed that as the concentration of a pyrene solution increases, a new, broad, and red-shifted emission band appears in its fluorescence spectrum, in addition to the characteristic monomer emission. This was attributed to the formation of a transient dimeric species between an excited-state pyrene molecule and a ground-state pyrene molecule.[5] This discovery was crucial as it provided a powerful tool to probe proximity and dynamics in molecular systems.

Experimental Protocol: Observation of Pyrene Excimer Formation

A simplified, modern experiment to observe pyrene excimer formation is described below.

Materials:

-

Pyrene

-

Spectroscopic grade solvent (e.g., cyclohexane or ethanol)

-

Series of volumetric flasks

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene in the chosen solvent at a concentration of approximately 10⁻² M.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations, for example, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, and 10⁻⁶ M.

-

Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength is typically set to around 335 nm.

-

Observe the changes in the emission spectra as a function of concentration. At low concentrations, the spectrum will be dominated by the structured monomer emission with peaks typically between 370 nm and 400 nm.

-

As the concentration increases, a broad, structureless emission band will appear around 470 nm, corresponding to the excimer emission. The intensity of this band will increase relative to the monomer emission at higher concentrations.

Key Synthetic Methodologies

The ability to functionalize the pyrene core has been instrumental in tailoring its properties for specific applications. Several key synthetic reactions have been pivotal in the development of pyrene chemistry.

Electrophilic Substitution Reactions

The pyrene nucleus is susceptible to electrophilic attack, primarily at the 1, 3, 6, and 8 positions, which are the most electron-rich.[6] Halogenation, nitration, and Friedel-Crafts acylation are common electrophilic substitution reactions performed on pyrene.[7]

Bromination is a fundamental reaction for introducing a versatile handle for further functionalization. The synthesis of 1,3,6,8-tetrabromopyrene is a key example.

Experimental Protocol: Synthesis of 1,3,6,8-Tetrabromopyrene

Materials:

-

Pyrene

-

Bromine

-

Nitrobenzene

-

Ethanol

Procedure: [8]

-

Dissolve pyrene (1.0 eq) in nitrobenzene in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Heat the solution to 80 °C with vigorous stirring.

-

Add bromine (4.5 eq) dropwise to the solution.

-

After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 12 hours.

-

Cool the mixture to room temperature. The solid product will precipitate.

-

Collect the solid by filtration and wash it thoroughly with ethanol.

-

Dry the product under vacuum to yield 1,3,6,8-tetrabromopyrene.

Table 1: Quantitative Data for the Synthesis of 1,3,6,8-Tetrabromopyrene

| Reactant (Pyrene) | Reagent (Bromine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.0 eq | 4.5 eq | Nitrobenzene | 120 | 12 | ~98 | [8] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. In 1937, Vollmann reported the formylation of pyrene at the 1-position using this reaction.[9][10] This reaction provides a key intermediate for the synthesis of various pyrene derivatives.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrene (General Procedure)

Materials:

-

Pyrene

-

N-methylformanilide or Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent (e.g., o-dichlorobenzene)

-

Sodium acetate solution

-

To a cooled solution of N-methylformanilide or DMF in the chosen solvent, add phosphorus oxychloride dropwise with stirring to form the Vilsmeier reagent.

-

Add a solution of pyrene in the same solvent to the Vilsmeier reagent.

-

Heat the reaction mixture, typically for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the mixture with a sodium acetate solution.

-

The product, 1-formylpyrene, can be isolated by extraction with an organic solvent, followed by purification via column chromatography or recrystallization.

Photophysical Properties of Pyrene and its Derivatives

The utility of pyrene in various applications stems from its distinct photophysical properties. These properties can be tuned by chemical modification.

Table 2: Photophysical Properties of Pyrene and Selected Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| Pyrene | Ethanol | 334 | 373, 384, 394 | 0.65 | 410 | [7] |

| 1-Bromopyrene | Dichloromethane | 345 | 386, 406 | 0.40 | - | [13] |

| 1-Pyrenecarboxaldehyde | Dichloromethane | 365 | 415, 437 | 0.03 | - | [13] |

| 1,3,6,8-Tetrabromopyrene | Dichloromethane | 378 | 425 | - | - | [13] |

| 2-Acetylpyrene | Acetonitrile | 358 | 422 | 0.01 | - | [13] |

| 2,7-Di-tert-butylpyrene | Cyclohexane | 342 | 376, 396 | 0.96 | 320 | [6] |

Note: Photophysical properties are highly dependent on the solvent and experimental conditions. The data presented here are representative examples.

Pyrene Chemistry in Drug Development and Biological Research

The planar, aromatic structure of pyrene and its unique fluorescence properties have made it an attractive scaffold and probe in medicinal chemistry and chemical biology.

Pyrene Derivatives as Anticancer Agents

Several studies have explored the potential of pyrene derivatives as anticancer agents. The planar pyrene core can intercalate with DNA, and functionalization of the pyrene moiety can lead to compounds with cytotoxic activity against various cancer cell lines. For example, certain pyrenyl derivatives have shown promising results against liver, colon, and cervical cancer cell lines.[14][15] The mechanism of action is often attributed to the induction of apoptosis.[14]

Table 3: Cytotoxicity of Selected Pyrenyl Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrenyl Derivative 6 | HeLa | < 5 | [14] |

| Pyrenyl Derivative 8 | HeLa | < 5 | [14] |

| Pyrenyl Derivative 6 | HT-29 | < 5 | [14] |

| Pyrenyl Derivative 8 | HT-29 | < 5 | [14] |

Pyrene as a Fluorescent Probe in Biological Systems

The sensitivity of pyrene's fluorescence to its local environment makes it an excellent probe for studying biological systems.[1][16] Its long fluorescence lifetime is advantageous for time-resolved studies, and the formation of excimers can be used to monitor processes such as membrane fusion, protein-protein interactions, and polymer dynamics. Pyrene-labeled lipids and nucleotides are commercially available and widely used in biophysical research.[16]

Mandatory Visualizations

Historical Workflow of Key Pyrene Syntheses

Benzo[a]pyrene Metabolic Activation Pathway

While pyrene itself is not considered a potent carcinogen, the related PAH, benzo[a]pyrene, is a well-known procarcinogen that requires metabolic activation to exert its carcinogenic effects. Understanding this pathway is crucial for toxicological studies and drug development.

Conclusion

From its humble origins in coal tar, pyrene has evolved into a cornerstone of photochemistry and materials science. The foundational discoveries of its synthesis and unique photophysical properties have paved the way for the development of a vast array of functional derivatives. While its direct application in FDA-approved drugs remains to be seen, the ongoing research into pyrene-based compounds as anticancer agents and fluorescent probes highlights its enduring potential in the pharmaceutical and biotechnology sectors. The rich history and versatile chemistry of pyrene ensure that it will continue to be a molecule of significant interest to researchers for years to come.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 7. Pyrene - Wikipedia [en.wikipedia.org]

- 8. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrene synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of novel pyrenyl derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 1,6-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromopyrene, a halogenated derivative of the polycyclic aromatic hydrocarbon pyrene, is a versatile chemical intermediate poised at the intersection of materials science, organic electronics, and potentially, novel therapeutic development.[1][2] Its rigid, planar pyrene core imparts unique photophysical and electronic properties, while the strategically positioned bromine atoms at the 1 and 6 positions serve as reactive handles for a multitude of synthetic transformations.[3][4] This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and burgeoning research applications. It aims to serve as a comprehensive resource for scientists seeking to leverage this powerful building block in the design and synthesis of next-generation functional materials and complex molecules.[2][5]

Physicochemical Properties and Synthesis

This compound is a yellow to orange crystalline solid that is practically insoluble in water but shows limited solubility in organic solvents like dichloromethane, acetone, and carbon tetrachloride.[1][3] The presence of bromine atoms enhances its reactivity in electrophilic substitution reactions and influences its photophysical characteristics, including its fluorescence properties.[3]

Synthesis of this compound

The primary route to synthesizing this compound is through the direct bromination of pyrene.[1] The reaction conditions, including the brominating agent, solvent, and temperature, are critical for achieving regioselectivity and avoiding the formation of undesired isomers, such as 1,8-dibromopyrene, or over-brominated products like 1,3,6,8-tetrabromopyrene.[1][6]

Table 1: Summary of Reported Synthesis Conditions for this compound

| Starting Material | Brominating Agent | Solvent(s) | Reaction Time | Yield (%) | Reference |

| Pyrene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 48 h | 38.4 | [5] |

| Pyrene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Overnight | 44 | [6][7] |

| Pyrene | 1,3-dibromo-5,5-dimethylhydantoin (DBMH) | Dichloromethane (CH₂Cl₂) | 1 h | 97 (mixture of 1,6- and 1,8-isomers) | [7] |

| Pyrene | Benzyltrimethylammonium tribromide (BTMABr₃) / ZnCl₂ | Dichloromethane (CH₂Cl₂) / Methanol (MeOH) | 16 h | Quantitative | [7] |

| Pyrene | Dibromohydantoin | Organic Solvent | Not Specified | High Yield | [5] |

| 1-Bromopyrene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Not Specified | ~35 | [6] |

Experimental Protocols

Protocol 1: Synthesis via Direct Bromination with Br₂ (Grimshaw & Trocha-Grimshaw Method) [5]

-

Dissolve pyrene (12.2 g, 60 mmol) in carbon tetrachloride (300 ml) in a suitable reaction vessel under a nitrogen atmosphere at room temperature.[5]

-

Prepare a solution of bromine (6.32 ml, 0.126 mol) in carbon tetrachloride (50 ml).[5]

-

Add the bromine solution dropwise to the stirred pyrene solution over a period of 4 hours.[5]

-

Continue stirring the reaction mixture for 48 hours at room temperature.[5]

-

Collect the resulting precipitate by filtration.[5]

-

Wash the collected solid with methanol.[5]

-

Recrystallize the crude product from toluene to yield pure this compound.[5]

Protocol 2: Synthesis using Dibromohydantoin [5]

-

Dissolve pyrene in a suitable organic solvent.[5]

-

Add dibromohydantoin to the solution to initiate the bromination reaction.[5]

-

After the reaction is complete, collect the solid product by filtration.[5]

-

Perform recrystallization on the obtained solid to purify the this compound.[5] This method is noted for its milder reaction conditions and avoidance of highly toxic and corrosive liquid bromine.[5]

Caption: Synthesis workflow of this compound from pyrene.

Potential Research Areas

The true potential of this compound lies in its role as a foundational building block for more complex, functional molecules. Its two reactive bromine sites allow for precise, regioselective derivatization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings.[8][9]

Organic Electronics and Materials Science

This is the most established research area for this compound.[2] Its derivatives are extensively explored for applications in Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and solar cells.[5][10] The pyrene core provides high charge carrier mobility and strong blue-light emission, properties that can be fine-tuned through chemical modification.[11]

-

OLED Emitters: this compound is a precursor for synthesizing highly efficient emitter materials for OLEDs.[2][5] By coupling various aromatic or heterocyclic groups to the pyrene core, researchers can tune the emission color, quantum efficiency, and device longevity.[2][9] The goal is to create materials with pure, vibrant colors and high stability, particularly for challenging blue emitters.[9][12]

-

Organic Semiconductors: The rigid, planar structure of the pyrene unit facilitates π-stacking, which is crucial for charge transport in organic field-effect transistors (OFETs).[9][11] this compound can be used to synthesize polymers and small molecules with tailored electronic properties for use as active layers in OFETs.[10]

-

Graphene Nanoribbons: It serves as a key intermediate in the bottom-up synthesis of graphene nanoribbons with precise edge configurations.[2] The electronic properties of these nanostructures are dictated by their specific atomic structure, making controlled synthesis paramount for developing next-generation electronic devices.[2]

The primary synthetic tools for these applications are the Suzuki-Miyaura and Stille coupling reactions.

Caption: Derivatization of this compound via cross-coupling reactions.

Protocol 3: General Suzuki-Miyaura Coupling [8][13]

-

To a reaction flask, add this compound, 2.2-2.5 equivalents of the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a base (e.g., Na₂CO₃, K₂CO₃, or CsF).[8][13]

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent system, often a mixture like toluene/ethanol/water or DMF/water.[8][14]

-

Heat the reaction mixture, typically between 80-120 °C, and monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 1,6-disubstituted pyrene derivative.

Protocol 4: General Stille Coupling [15][16]

-

In a degassed reaction vessel, dissolve this compound and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in a dry, aprotic solvent such as DMF or toluene.[15][16]

-

Add 2.2-2.5 equivalents of the organostannane reagent (e.g., an aryltributylstannane).[15]

-

Optionally, additives like Cu(I) salts or fluoride ions can be included to facilitate the reaction.[17]

-

Heat the mixture under an inert atmosphere, typically to 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, quench the reaction, often with an aqueous solution of KF to remove tin byproducts as a precipitate.

-

Filter the mixture and perform an aqueous workup, extracting the product into an organic solvent.

-

Dry, concentrate, and purify the product using column chromatography.

Drug Development and Biomedical Applications

While direct applications of this compound in drug development are not yet established, its unique structure presents several speculative but promising research avenues. The pyrene scaffold is a known fluorescent probe, and its derivatives could be explored for bioimaging and diagnostics.

-

Fluorescent Probes and Sensors: The high fluorescence quantum yield of the pyrene core makes it an excellent candidate for developing chemosensors and biological labels.[11] By attaching specific recognition moieties (e.g., ligands for proteins or receptors) to the 1,6-positions, researchers could design probes that signal the presence of specific biomolecules through changes in their fluorescence (e.g., excimer formation or quenching).

-

Scaffolding for Novel Therapeutics: The rigid pyrene backbone can serve as a scaffold to orient pharmacophores in a defined three-dimensional space. This is a common strategy in drug design to enhance binding affinity and selectivity to biological targets like enzymes or receptors. This compound provides a platform to build C₂-symmetric molecules, which could be investigated for interactions with dimeric proteins or DNA.

-

Photosensitizers for Photodynamic Therapy (PDT): Polycyclic aromatic hydrocarbons are known to generate reactive oxygen species (ROS) upon photoirradiation. This property could be harnessed for PDT, where a non-toxic photosensitizer is administered and activated with light at the tumor site to kill cancer cells. Research could focus on modifying the 1,6-disubstituted pyrene structure to enhance its triplet state lifetime and ROS generation efficiency.

-

Drug Delivery Vehicles: While the pyrene molecule itself is hydrophobic, derivatization at the 1,6-positions with hydrophilic groups (e.g., polyethylene glycol chains) could lead to amphiphilic structures. These might self-assemble into micelles or nanoparticles, acting as carriers for hydrophobic drugs, potentially improving their solubility and bioavailability.[18]

Caption: Potential research pathways for this compound in biomedicine.

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a vast landscape of advanced materials and complex molecular architectures.[3] Its well-defined reactivity through cross-coupling chemistry allows for the rational design of molecules with tailored optoelectronic, physical, and potentially biological properties.[8] While its role in organic electronics is well-underway, the exploration of this compound as a foundational scaffold in drug discovery and biomedical applications remains a largely untapped and exciting frontier. This guide serves to equip researchers with the foundational knowledge and protocols necessary to explore these promising research avenues.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 27973-29-1: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.as.uky.edu [chem.as.uky.edu]

- 11. researchgate.net [researchgate.net]

- 12. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. Stille Coupling [organic-chemistry.org]

- 18. psu.edu [psu.edu]

An In-depth Technical Guide to the Electrophilic Substitution of Pyrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a molecule of significant interest in materials science, organic electronics, and as a fluorescent probe in biological systems. Its extended π-electron system makes it susceptible to electrophilic aromatic substitution, a fundamental class of reactions for its functionalization. Understanding the principles governing the regioselectivity of these reactions is crucial for the rational design and synthesis of novel pyrene-based molecules with tailored properties. This guide provides a comprehensive overview of the electrophilic substitution of pyrene, detailing the underlying electronic factors, common substitution reactions, experimental protocols, and quantitative outcomes.

Core Principles of Pyrene Reactivity

The reactivity of pyrene in electrophilic aromatic substitution (SEAr) is dictated by the electron density distribution across its carbon framework. The molecule has four distinct types of carbon atoms, leading to a predictable, yet nuanced, pattern of substitution.

Regioselectivity: The Dominance of the 1, 3, 6, and 8 Positions

Theoretical calculations of Wheland intermediates and experimental observations consistently show that the positions most activated towards electrophilic attack are C1, C3, C6, and C8.[1] These sites possess the highest electron density, making them the primary targets for electrophiles.[1] Consequently, monosubstitution of pyrene almost invariably occurs at the C1 position. Further substitution, under kinetically controlled conditions, leads to a mixture of 1,3-, 1,6-, and 1,8-disubstituted products, eventually culminating in the 1,3,6,8-tetrasubstituted derivative.

The C2 and C7 positions are less electron-rich and therefore less reactive towards electrophiles.[1] However, substitution at these "nodal plane" positions can be achieved through the use of very bulky electrophiles, where steric hindrance at the more reactive C1/C8 positions directs the incoming group to the less hindered C2/C7 sites.[1]

The "K-region" of pyrene, comprising positions C4, C5, C9, and C10, is the least reactive in typical electrophilic aromatic substitutions. Functionalization at these positions generally requires specialized catalytic methods rather than direct electrophilic attack.

Key Electrophilic Substitution Reactions

This section details the experimental conditions and expected outcomes for the most common electrophilic substitution reactions performed on pyrene.

Nitration

Nitration introduces a nitro (-NO₂) group onto the pyrene core, a versatile functional group that can be further reduced to an amine. The reaction typically proceeds with high regioselectivity for the 1-position.

Halogenation

The introduction of halogen atoms (Br, Cl) provides a synthetic handle for subsequent cross-coupling reactions. The degree of halogenation can be controlled by stoichiometry.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (e.g., acetyl, benzoyl) and is a key method for forming carbon-carbon bonds. Mono-acylation occurs at the 1-position, while diacylation results in a mixture of isomers.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group, which significantly increases the water solubility of the pyrene core. The reaction conditions can influence the position of substitution, illustrating the principle of kinetic versus thermodynamic control.

Quantitative Data Summary

The following tables summarize the quantitative yields and product distributions for various electrophilic substitution reactions of pyrene.

Table 1: Nitration of Pyrene

| Reagents | Solvent | Product(s) | Yield | Purity/Selectivity | Reference(s) |

| Conc. H₂SO₄, Conc. HNO₃, H₂O | Benzene | 1-Nitropyrene | ~96% | ~95% purity | [2] |

| Fe(NO₃)₃·9H₂O | - | 1-Nitropyrene | 89% | - | [3] |

Table 2: Halogenation of Pyrene

| Reagents | Solvent | Product(s) | Yield | Reference(s) |

| Br₂ | CCl₄ | 1-Bromopyrene | 71% | [1] |

| Br₂ | CCl₄ | 1,6-Dibromopyrene & 1,8-Dibromopyrene | 44% & 45% | [1] |

| Br₂ | Nitrobenzene | 1,3,6,8-Tetrabromopyrene | 98% | [1] |

| Polyvinyl Chloride (PVC) combustion | - | 1-ClPyr, 1,3-Cl₂Pyr, 1,6-Cl₂Pyr, 1,8-Cl₂Pyr, etc. | - |

Table 3: Friedel-Crafts Acylation of Pyrene

| Acylating Agent | Lewis Acid | Solvent | Product(s) | Isomer Ratio (1,3:1,6:1,8) | Total Yield | Reference(s) |

| Acetyl Chloride | AlCl₃ | CS₂ | 1,3-, 1,6-, and 1,8-Diacetylpyrene | ~1:1:3 | - | [3] |

Detailed Experimental Protocols

The following are representative experimental procedures for the electrophilic substitution of pyrene.

Protocol: Synthesis of 1-Nitropyrene

-

Preparation of Pyrene Solution: Dissolve 30 g of pyrene in 100 mL of benzene in a suitable reaction flask equipped with a stirrer.

-

Preparation of Nitrating Agent: In a separate vessel, carefully mix 200 mL of concentrated sulfuric acid, 100 mL of concentrated nitric acid, and 150 mL of water. Cool the mixture to room temperature (approx. 25°C). While stirring, add 500 mL of benzene to this nitrating agent solution.

-

Reaction: Slowly add the nitrating agent solution to the stirred pyrene solution at a rate of 5 mL per minute at room temperature.

-

Completion and Work-up: After the addition is complete, continue stirring for an additional 15 minutes. Separate the aqueous phase. Wash the organic phase five times with distilled water.

-

Isolation: Dry the organic phase with anhydrous sodium sulfate. Remove the benzene by distillation. The resulting solid is dried to yield 1-nitropyrene.[2]

Protocol: Synthesis of 1,3,6,8-Tetrabromopyrene

-

Reaction Setup: In a three-necked round-bottom flask, combine 10.0 g of pyrene and 200 mL of nitrobenzene.

-

Addition of Bromine: Under a nitrogen atmosphere, add 11.14 mL of bromine dropwise to the mixture.

-

Reaction: Heat the resulting mixture at 120°C overnight.

-

Isolation: Allow the reaction to cool to room temperature. Filter the solid precipitate and wash sequentially with ethanol and diethyl ether to obtain 1,3,6,8-tetrabromopyrene as a light green solid.[1]

Protocol: Synthesis of 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt

-

Dissolution: In a three-necked flask, dissolve pyrene in 1,2-dichloroethane (mass ratio of 1:4 to 1:6) by warming to 70-80°C with stirring.

-

Sulfonation: Cool the flask to below 50°C. Continuously drip liquid sulfur trioxide into the flask over 5 hours (mass ratio of pyrene to sulfur trioxide is 1:2). Maintain the temperature at 60-65°C and continue the reaction for 5 hours.

-

Quenching and Separation: Cool the reaction mixture to room temperature and pour it into ice water. Separate the aqueous layer containing 1,3,6,8-pyrenetetrasulfonic acid.

-

Neutralization and Precipitation: Add the acidic aqueous solution dropwise to a sodium hydroxide solution until the pH reaches 7. Condense the resulting solution and add ethanol to precipitate the 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt.[1]

Mechanistic Insights and Logical Relationships

The Wheland Intermediate in Pyrene Substitution

The mechanism of electrophilic aromatic substitution on pyrene proceeds through a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. The attack of an electrophile (E⁺) on a C1 position, for example, results in an intermediate where the positive charge is delocalized over the aromatic system. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Subsequent loss of a proton (H⁺) restores the aromaticity of the pyrene core.

Kinetic vs. Thermodynamic Control

In some electrophilic substitution reactions of polycyclic aromatic hydrocarbons, the product distribution can be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. A classic example analogous to pyrene is the sulfonation of naphthalene.

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product formed is the one that results from the lowest activation energy pathway, which is typically substitution at the most electron-rich position. This is the kinetic product.

-

Thermodynamic Control: At higher temperatures, the substitution reaction becomes reversible. This allows for an equilibrium to be established between the starting material, intermediates, and products. The major product will be the most thermodynamically stable isomer, which may not be the one that forms the fastest. This is the thermodynamic product. Often, the thermodynamically favored product is the one that minimizes steric interactions.

Conclusion

The electrophilic substitution of pyrene is a powerful tool for the synthesis of functionalized derivatives. A thorough understanding of the inherent regioselectivity, driven by electronic effects, allows for the targeted synthesis of 1- and 1,3,6,8-substituted pyrenes. Furthermore, by manipulating reaction conditions and the steric bulk of the electrophile, access to less common substitution patterns can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to exploit the rich chemistry of the pyrene core in the development of new materials and therapeutics.

References

An In-depth Technical Guide to 1,6-Dibromopyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1,6-Dibromopyrene, focusing on its molecular properties, synthesis, and key applications in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.

Molecular and Physical Properties

This compound is a polycyclic aromatic hydrocarbon, a derivative of pyrene brominated at the 1 and 6 positions.[1] It serves as a crucial building block in the synthesis of more complex organic molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₈Br₂ | [2][3][4] |

| Molecular Weight | 360.04 g/mol | [2][4] |

| CAS Number | 27973-29-1 | [1][2][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 228-232 °C | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[1] | [1] |

| Purity | Commercially available with purity >98.0% (GC).[5][6] | [5][6] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct bromination of pyrene. Several methods have been reported, with variations in the brominating agent and reaction conditions.

A widely cited method for the synthesis of this compound involves the direct bromination of pyrene using elemental bromine in a chlorinated solvent.[2] An alternative, improved method utilizes dibromohydantoin, which offers milder reaction conditions.[1][7]

Protocol 1: Classical Bromination of Pyrene [1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dissolve pyrene (10.00 g, 49.44 mmol) in carbon tetrachloride (250 mL).[2]

-

Addition of Bromine: Under a nitrogen atmosphere, add a solution of bromine (15.80 g, 5.07 mL, 98.89 mmol) in carbon tetrachloride dropwise to the pyrene solution over 5 hours.[2]

-

Reaction: Stir the resulting mixture overnight at room temperature.[2]

-

Isolation of Crude Product: Collect the precipitate that forms by filtration. Wash the solid with diethyl ether and hexane.[2]

-

Purification: The obtained solid is a mixture of 1,6- and 1,8-dibromopyrene isomers.[2] Fractional crystallization from toluene can be used to separate the isomers, yielding the this compound.[2]

Protocol 2: Improved Bromination using Dibromohydantoin [1][7]

-

Dissolution: Dissolve pyrene in a suitable organic solvent.[1][7]

-

Reaction: Allow the reaction to proceed under controlled conditions, such as stirring at room temperature.[7]

-

Filtration: Once the reaction is complete, collect the solid precipitate by filtration.[1][7]

-

Recrystallization: Purify the obtained solid by recrystallization from a suitable solvent like toluene to yield pure this compound.[1][7]

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms new carbon-carbon bonds by coupling the organohalide with an organoboron species.[8]

General Protocol for Suzuki-Miyaura Coupling of Aryl Halides [9]

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., this compound, 1 mmol), a boronic acid or ester (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-10% w/w), a base (e.g., K₂CO₃, 2.5 mmol), and a suitable solvent (e.g., a mixture of toluene and water).

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

-

Reaction: Heat the mixture to the required temperature (typically between 80-120 °C) with stirring. Reaction times can vary from 1 to 12 hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent use in a Suzuki coupling reaction.

References

- 1. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102295523A - Preparation method of 1, 6-dibromopyrene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Characterisation of 1,6- and 1,8-dibromopyrenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

An In-depth Technical Guide to the General Reactivity of the Pyrene Core at Different Positions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrene core at its distinct positions. Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, exhibits a unique electronic structure that dictates its reactivity towards various chemical transformations. Understanding the regioselectivity of these reactions is crucial for the rational design and synthesis of pyrene-based molecules for applications in materials science, organic electronics, and medicinal chemistry.

Electronic Structure and Positional Reactivity Overview

The pyrene molecule possesses C2h symmetry and its carbon atoms can be classified into three distinct types based on their chemical environment and reactivity:

-

Active Sites (1, 3, 6, and 8-positions): These positions are the most electron-rich and, therefore, the most susceptible to electrophilic attack. This high reactivity is due to the significant contribution of these carbons to the highest occupied molecular orbital (HOMO).[1][2]

-

Nodal Plane Positions (2 and 7-positions): These positions lie on a nodal plane of the HOMO and LUMO, rendering them less reactive towards both electrophiles and nucleophiles in classical substitution reactions.[1] Functionalization at these sites often requires specific catalytic or indirect methods.

-

K-Region (4, 5, 9, and 10-positions): These positions, forming a phenanthrene-like bay region, are prone to oxidation and cycloaddition reactions.[1][3] The term "K-region" is also associated with the metabolic activation of PAHs to carcinogenic species.

The general order of reactivity for electrophilic aromatic substitution (SEAr) on the unsubstituted pyrene core is: 1, 3, 6, 8 > 2, 7 > 4, 5, 9, 10 .

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is the most common class of reactions for functionalizing the pyrene core. The high electron density at the 1, 3, 6, and 8-positions directs electrophiles to these sites.

Halogenation

Bromination of pyrene is a well-studied reaction that exemplifies the regioselectivity of electrophilic attack. Monobromination occurs selectively at the 1-position (historically referred to as the 3-position). Further bromination leads to a mixture of 1,6- and 1,8-dibromopyrenes, and ultimately 1,3,6,8-tetrabromopyrene.

Table 1: Product Distribution in the Bromination of Pyrene

| Reaction | Product(s) | Typical Yield | Reference |

| Monobromination | 1-Bromopyrene | 78-86% | Organic Syntheses, Coll. Vol. 5, p.149 (1973) |

| Dibromination | 1,6-Dibromopyrene and 1,8-Dibromopyrene | ~45% each | J. Chem. Soc., Perkin Trans. 1, 1972, 2289 |

| Tetrabromination | 1,3,6,8-Tetrabromopyrene | 94-96% | Liebigs Ann. Chem., 531, 1 (1937) |

Nitration

Nitration of pyrene also occurs preferentially at the 1-position. The reaction conditions can influence the product distribution, with dinitration and photooxidation products being observed under certain conditions.

Table 2: Representative Product Yields in the Nitration of Pyrene

| Reagents and Conditions | Major Product | Yield | Reference |

| N2O4, CH2Cl2, 20 °C | 1-Nitropyrene | High | Acta Chem. Scand. B 39 (1985) No. 5 |

| NO2 (gas), on quartz filter, UV light | 1-Nitropyrene and photooxidation products | Variable | Atmos. Environ., 199, 139 (2019) |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on pyrene provide a route to acylated and alkylated derivatives. Acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride, typically yields the 1-acylpyrene as the major product. Under forcing conditions, diacylation can occur, leading to a mixture of 1,3-, 1,6-, and 1,8-diacetylpyrenes.

Alkylation, for instance with tert-butyl chloride, can show different regioselectivity. Due to the steric bulk of the electrophile, substitution can be directed to the less hindered 2 and 7-positions.

Functionalization of Less Reactive Positions

The 2 and 7-Positions

Direct functionalization of the 2 and 7-positions is challenging but can be achieved using specific methodologies:

-

Iridium-Catalyzed Borylation: This powerful method allows for the direct and regioselective C-H borylation of pyrene at the 2 and 7-positions. The resulting boronate esters are versatile intermediates that can be converted to a wide range of functional groups.

-

Tetrahydropyrene (THPy) Method: This indirect approach involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene. In this reduced form, the electronic properties are altered, making the 2 and 7-positions susceptible to electrophilic attack. Subsequent re-aromatization yields the 2- or 2,7-substituted pyrene.

The K-Region (4, 5, 9, and 10-positions)

The K-region is primarily targeted through oxidation reactions. Oxidation of pyrene can yield pyrene-4,5-dione and subsequently pyrene-4,5,9,10-tetraone. These quinones serve as valuable starting materials for the synthesis of K-region functionalized derivatives.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common on the electron-rich pyrene core. However, it can be achieved if the pyrene ring is substituted with strong electron-withdrawing groups, such as nitro groups. For example, nucleophiles can displace a leaving group (e.g., a halide) on a nitropyrene derivative, typically at positions ortho or para to the nitro group.

Cycloaddition Reactions

The K-region of pyrene can act as a diene in Diels-Alder reactions. The reactivity and regioselectivity of these cycloadditions depend on the nature of the dienophile. For instance, pyrene reacts with maleic anhydride, although the yields can be modest.

Experimental Protocols

Monobromination of Pyrene

Materials:

-

Pyrene

-

Carbon tetrachloride (or a safer alternative like dichloromethane)

-

Bromine

-

Benzene

-

Ethanol

-

Anhydrous calcium chloride

-

Activated carbon

Procedure:

-

In a three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve pyrene (e.g., 8.08 g, 0.040 mole) in carbon tetrachloride (80 ml).

-

Prepare a solution of bromine (e.g., 2.0 ml, 0.039 mole) in carbon tetrachloride (30 ml).

-

Add the bromine solution dropwise to the pyrene solution over a period of 2–3 hours.

-

Stir the resulting orange solution overnight.

-

Wash the reaction mixture with three portions of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure.

-

Dissolve the pale yellow solid residue in benzene and treat with a small amount of activated carbon.

-

Filter the solution and dilute the filtrate with absolute ethanol.

-

Distill the solvent until crystallization begins, then cool the solution to obtain 1-bromopyrene as pale yellow flakes.

Friedel-Crafts Acylation of Pyrene (Synthesis of 1-Acetylpyrene)

Materials:

-

Pyrene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice-cold water

-

5% aq. NaOH solution

-

Anhydrous MgSO4

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of pyrene in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-acetylpyrene.

Synthesis of Pyrene-4,5-dione

Materials:

-

Pyrene

-

Potassium persulfate (K2S2O8)

-

Potassium carbonate (K2CO3)

-

Ruthenium(IV) oxide hydrate (RuO2·nH2O)

-

Dichloromethane (CH2Cl2)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine pyrene (e.g., 10.0 g), K2S2O8 (e.g., 95.0 g), K2CO3 (e.g., 95.0 g), and RuO2·nH2O (e.g., 1.00 g).[4]

-

Add a biphasic solvent mixture of CH2Cl2 and water.

-

Heat the mixture to reflux and stir vigorously for 14–24 hours.[4]

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with water, and dry over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure to obtain pyrene-4,5-dione.

Visualizations

Conclusion

The reactivity of the pyrene core is highly dependent on the position, with the 1, 3, 6, and 8-positions being the most susceptible to electrophilic attack. While functionalization of the 2, 7, and K-region positions is more challenging, specific synthetic methodologies have been developed to access these derivatives. This guide provides a foundational understanding of the principles governing pyrene reactivity and offers practical protocols for the synthesis of key pyrene-based building blocks. This knowledge is essential for the continued development of novel pyrene-containing materials with tailored properties for a wide range of scientific and technological applications.

References

An In-depth Technical Guide to 1,6-Dibromopyrene: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromopyrene is a halogenated aromatic hydrocarbon derived from pyrene, a polycyclic aromatic hydrocarbon (PAH).[1] It is a yellow to orange crystalline solid at room temperature and is practically insoluble in water, with limited solubility in common organic solvents.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of electroluminescent materials for organic light-emitting diodes (OLEDs) and as a building block for more complex molecules in pharmaceutical and chemical research.[1] Due to the presence of brominated aromatic structures, this compound is considered a potentially hazardous chemical, necessitating careful handling and a thorough understanding of its safety profile.[1] This guide provides a comprehensive overview of the safety and handling information for this compound, including its physical and chemical properties, hazard identification, handling and storage procedures, and relevant experimental protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 27973-29-1 | [1] |

| Molecular Formula | C₁₆H₈Br₂ | [1] |

| Molecular Weight | 360.04 g/mol | |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 228.0 to 232.0 °C | |

| Solubility | Insoluble in water; limited solubility in organic solvents | [1] |

| Maximum Absorption Wavelength (λmax) | 246 nm (in Ethanol) |

Safety and Hazard Information

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 176470

Toxicological Data

Limited toxicological data is available for this compound. Prolonged exposure may lead to irritation of the eyes and respiratory tract.[1] Ingestion or significant dermal contact could potentially result in systemic toxicity.[1] While there is no conclusive evidence directly linking this compound to carcinogenic effects, certain brominated aromatics are suspected carcinogens.[1]

Handling, Storage, and Disposal

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator for dusts should be used.

Storage

Store this compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed and protected from light to prevent degradation.[1] It should be stored away from strong bases, reducing agents, and other chemically reactive substances.[1]

Spills and Disposal

In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and decontaminate the spill area.

Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: Direct Bromination of Pyrene

This is a classical method involving the direct bromination of pyrene using molecular bromine.

-

Materials: Pyrene, Carbon tetrachloride (CCl₄), Bromine (Br₂), Methanol, Toluene.

-

Procedure:

-

Dissolve pyrene (e.g., 12.2 g, 60 mmol) in CCl₄ (e.g., 300 ml) in a flask equipped with a stirrer and under a nitrogen atmosphere.

-

Slowly add a solution of bromine (e.g., 6.32 ml, 0.126 mol) in CCl₄ (e.g., 50 ml) dropwise to the stirred pyrene solution over a period of 4 hours at room temperature.

-

Continue stirring the mixture for 48 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with methanol.

-

Recrystallize the crude product from toluene to obtain pure this compound.

-

Reference: J. Grimshaw and J. Trocha-Grimshaw, 1972

Method 2: Bromination using Dibromohydantoin

This improved method avoids the use of highly toxic and corrosive liquid bromine.

-

Materials: Pyrene, Organic solvent (e.g., dichloromethane), Dibromohydantoin, Toluene.

-

Procedure:

-

Dissolve pyrene in a suitable organic solvent in a reaction flask.

-

Add dibromohydantoin to the solution.

-

Allow the reaction to proceed under controlled conditions (e.g., stirring at room temperature).

-

Once the reaction is complete, collect the solid precipitate by filtration.

-